N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Description
N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine is an organic compound with a complex structure. It is a derivative of ethylenediamine, featuring additional ethyl, dimethyl, and methylphenyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(11-10-15(3)4)12-14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDBHCSVYRQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method includes the reaction of ethylenediamine with ethyl bromide and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where ethylenediamine is reacted with the necessary alkylating agents. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, altering their function. The pathways involved include coordination with metal centers and subsequent modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
N,N-dimethylethylenediamine: Similar structure but lacks the ethyl and methylphenyl groups.
N,N-diethylethylenediamine: Contains ethyl groups but lacks the methylphenyl group.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylphenyl group enhances its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
